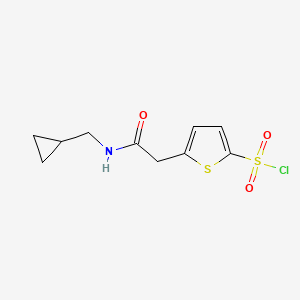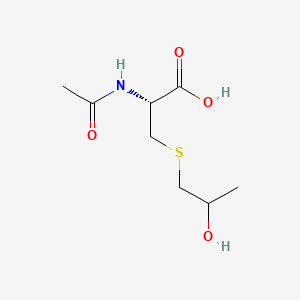
N-Acetyl-S-(2-hydroxypropyl)-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-S-(2-hydroxypropyl)-L-cysteine is a metabolite derived from the amino acid cysteine It is characterized by the presence of an acetyl group attached to the nitrogen atom and a hydroxypropyl group attached to the sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-hydroxypropyl)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the hydroxypropyl group. One common method involves reacting L-cysteine with acetic anhydride to form N-acetyl-L-cysteine. This intermediate is then reacted with 2-chloropropanol under basic conditions to introduce the hydroxypropyl group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-S-(2-hydroxypropyl)-L-cysteine undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acetyl group can be reduced to form the corresponding amine.
Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are often employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted hydroxypropyl derivatives.
Aplicaciones Científicas De Investigación
N-Acetyl-S-(2-hydroxypropyl)-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in cellular metabolism and as a biomarker for certain metabolic disorders.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and detoxification.
Industry: Utilized in the production of pharmaceuticals and as an additive in cosmetic formulations.
Mecanismo De Acción
The mechanism of action of N-Acetyl-S-(2-hydroxypropyl)-L-cysteine involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it can modulate cellular signaling pathways involved in detoxification and metabolism. The hydroxypropyl group enhances its solubility and bioavailability, making it more effective in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-cysteine: Lacks the hydroxypropyl group but shares similar antioxidant properties.
S-(2-Hydroxypropyl)-L-cysteine: Lacks the acetyl group but has similar solubility and bioavailability.
N-Acetyl-S-(2-carbamoylethyl)-L-cysteine: Contains a carbamoylethyl group instead of a hydroxypropyl group.
Uniqueness
N-Acetyl-S-(2-hydroxypropyl)-L-cysteine is unique due to the presence of both the acetyl and hydroxypropyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances its solubility, bioavailability, and antioxidant activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
923-43-3 |
|---|---|
Fórmula molecular |
C8H15NO4S |
Peso molecular |
221.28 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-(2-hydroxypropylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H15NO4S/c1-5(10)3-14-4-7(8(12)13)9-6(2)11/h5,7,10H,3-4H2,1-2H3,(H,9,11)(H,12,13)/t5?,7-/m0/s1 |
Clave InChI |
FGOZBZPHEMIBIQ-MSZQBOFLSA-N |
SMILES isomérico |
CC(CSC[C@@H](C(=O)O)NC(=O)C)O |
SMILES canónico |
CC(CSCC(C(=O)O)NC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


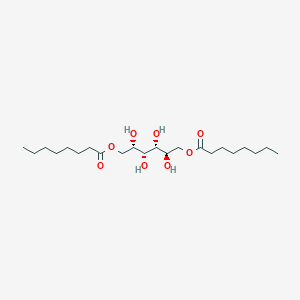
![4,6-Difluoro-1H-benzo[d]imidazol-7-amine](/img/structure/B12830459.png)
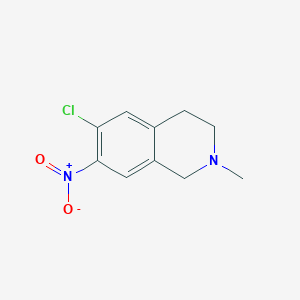
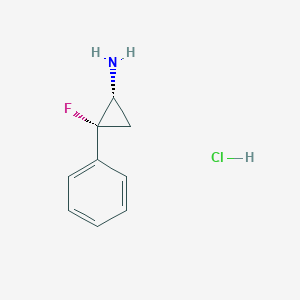

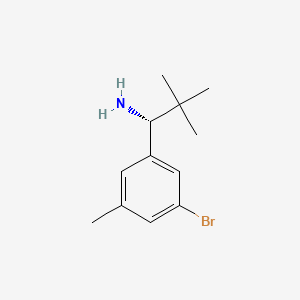
![1-(10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2-propan-2-ylpiperidine](/img/structure/B12830491.png)
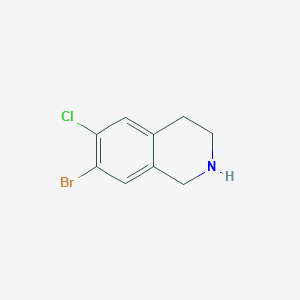
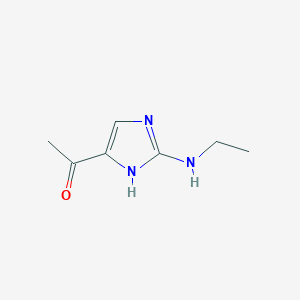
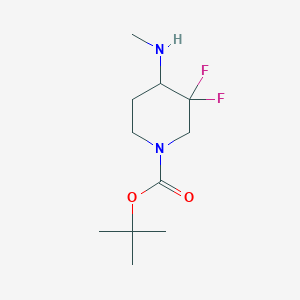
![tert-Butyl (5-benzylhexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate](/img/structure/B12830520.png)


